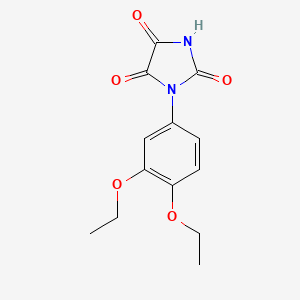

1-(3,4-二乙氧基苯基)咪唑烷-2,4,5-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a derivative of imidazolidinone, which is a class of compounds known for their biological activities. The structure of imidazolidinone derivatives has been extensively studied due to their potential as pharmacological agents. For instance, analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been shown to be potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase, with physiological effects that may be useful in probing the inhibitory site of the enzyme .

Synthesis Analysis

The synthesis of imidazolidinone derivatives can involve various starting materials and reagents. For example, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones were obtained from reactions of nitromethane with aryl isocyanates in the presence of triethylamine . The synthesis process is crucial as it can affect the yield and purity of the final compound, which in turn influences its biological activity and potential as a pharmaceutical intermediate.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The structure-activity relationship (SAR) studies of these compounds, such as those on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, help in understanding how different substitutions on the phenyl ring affect their biological activities . X-ray crystallography can reveal unexpected conformations and intermolecular interactions, as seen in the study of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione .

Chemical Reactions Analysis

Imidazolidinone derivatives can undergo various chemical reactions, including rearrangements. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents . The reactivity of these compounds can lead to the formation of novel structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. Spectroscopic methods, such as NMR and IR, are used to characterize these compounds . Theoretical calculations, including HOMO and LUMO analysis, NBO analysis, and molecular electrostatic potential, provide insights into the stability, charge transfer, and electronic properties of the molecules . These properties are essential for understanding the interaction of the compounds with biological targets and their potential applications in non-linear optics .

科学研究应用

合成中的立体选择性

咪唑烷-4-酮对于修饰生物活性寡肽至关重要,无论是作为脯氨酸替代物还是作为 N 端氨基酸免受水解的保护。咪唑烷-4-酮的形成涉及 α-氨基酰胺和取代的苯甲醛,展示出意想不到的立体选择性,分子内氢键起着关键作用。这一发现为药物研究中的立体选择性合成开辟了途径 (Ferraz 等人,2007)。

抗菌和抗真菌应用

已经合成了具有各种芳香族取代基的新型 5-亚氨基-4-硫代-2-咪唑烷酮衍生物,并表现出显着的抗菌和抗真菌活性。这突出了咪唑烷酮衍生物在开发新型抗菌剂中的潜力,某些化合物显示出显着的疗效 (Ammar 等人,2016)。

缓蚀

咪唑衍生物,特别是那些带有甲氧基苯基基团的衍生物,已经合成并显示出在酸性溶液中显着抑制腐蚀。它们强大的吸附和混合型抑制性能表明它们在保护金属免受腐蚀方面的效用,为化学合成和工业应用之间架起了一座桥梁 (Prashanth 等人,2021)。

抗炎潜力

已经探索了取代咪唑烷酮衍生物的抗炎和镇痛特性,发现与标准药物相比,这些化合物具有有希望的疗效和优越的胃肠道安全性。这些发现强调了咪唑烷酮衍生物在治疗炎症和疼痛方面的治疗潜力 (Husain 等人,2015)。

医药中间体应用

3-氨基-1-(5-氯-2-羟基苯基)咪唑烷-2,4-二酮的合成和表征提供了对其结构和作为医药中间体的潜力的见解。非平面构型和通过分子间相互作用的稳定化表明在药物合成中具有多功能作用 (Aydin 等人,2013)。

未来方向

作用机制

Target of Action

The primary target of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione interacts with the active site of the sEH enzyme, inhibiting its function . The inhibition potency of this compound ranges from 8.4 μM to 0.4 nM . Molecular docking studies indicate a new bond formation between the triones and the active site of sEH, which partly explains the observed potency of this new pharmacophore .

Biochemical Pathways

The inhibition of sEH by 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione affects the metabolic pathway of EETs . By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs .

Pharmacokinetics

It’s noted that this compound and others in its class possess higher water solubility than their preceding ureas . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione’s action primarily involve the increase in EET levels due to the inhibition of sEH . This can lead to alterations in the physiological processes regulated by EETs, such as inflammation and blood pressure regulation .

属性

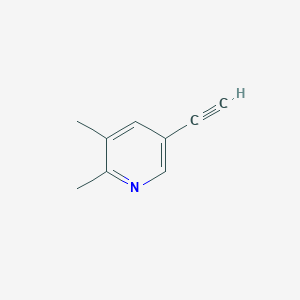

IUPAC Name |

1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJFZCEJKOVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)